molecular formula C19H16N2O4S B2616827 N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 536731-79-0

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2616827
CAS No.: 536731-79-0
M. Wt: 368.41
InChI Key: KZYNETFGNJGGKZ-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 3-methoxyphenyl group at position 4 and a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety.

Properties

IUPAC Name

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-14-4-2-3-12(9-14)15-11-26-19(20-15)21-18(22)13-5-6-16-17(10-13)25-8-7-24-16/h2-6,9-11H,7-8H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYNETFGNJGGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with several derivatives documented in the evidence. Key comparisons include:

Substituent Variations on the Thiazole Ring

  • BT4 (N-[4-(3-Bromophenyl)-3-(2,4-difluorophenyl)-2,3-dihydro-1,3-thiazol-2-yl]-6-chloro-1,3-benzothiazol-2-amine) :

    • Substituents: Bromophenyl, difluorophenyl, and chloro-benzothiazole groups.
    • Properties: Higher melting point (375–380°C) and Rf = 0.56 (ACN:MeOH 1:1), indicating reduced polarity compared to the target compound.
    • Activity: Evaluated for anticancer activity at the National Institute of Cancer (NCI) .
  • EN300-266092 (2-[1-(5,6-Dichloropyridin-3-yl)-N-ethylformamido]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide) :

    • Substituents: Dichloropyridinyl and ethylformamido groups.
    • Properties: Molecular weight = 410.26; CAS 854033-61-6.
    • Relevance: The dichloropyridine moiety may enhance metabolic stability but increase toxicity risks .

Benzodioxine-Based Derivatives

  • CID 4326903 (N-[4-(4-Acetamidophenyl)thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide): Substituents: Acetamidophenyl and pyrrolidinone groups. Properties: CAS 790237-66-0; InChIKey = OHPARNBOWUOQJD-UHFFFAOYSA-N.
  • 898477-71-9 (5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[4-(2-phenyldiazenyl)phenyl]-3-isoxazolecarboxamide) :

    • Substituents: Isoxazole core with diazenylphenyl and benzodioxine groups.
    • Relevance: Isoxazole replaces thiazole, altering electronic properties and solubility .

Pharmacophore Analysis

  • Common Features : The 2,3-dihydro-1,4-benzodioxine moiety is recurrent across analogs, suggesting its role as a hydrophobic anchor or hydrogen-bond acceptor.
  • Divergences :
    • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3-methoxyphenyl group is electron-donating, unlike BT4’s bromo/difluoro substituents, which may reduce electrophilic reactivity and toxicity .
    • Heterocycle Core : Thiazole (target) vs. isoxazole () affects π-π stacking and solubility .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight CAS Number Notable Properties Source
Target Compound Thiazole 3-Methoxyphenyl, benzodioxine carboxamide Not Provided Not Provided Hypothesized moderate polarity N/A
BT4 Thiazole 3-Bromophenyl, 2,4-difluorophenyl Not Provided Not Provided mp 375–380°C, Rf = 0.56 NCI Evaluation
EN300-266092 Acetamide 5,6-Dichloropyridinyl, benzodioxine 410.26 854033-61-7 High halogen content Enamine Ltd
CID 4326903 Thiazole 4-Acetamidophenyl, pyrrolidinone Not Provided 790237-66-0 Conformational rigidity Supplier Data
898477-71-9 Isoxazole Benzodioxine, phenyldiazenyl Not Provided 898477-71-9 Isoxazole core Chemlyte

Research Findings and Implications

  • Anticancer Potential: BT4’s NCI evaluation suggests thiazole derivatives with halogenated aryl groups exhibit anticancer activity, though the target compound’s methoxy group may modulate efficacy and toxicity .
  • Toxicity Trends : Compounds with halogens (e.g., EN300-266092) or diazenyl groups () may require rigorous toxicity profiling, as seen in Toxi-light assays .
  • Structural Optimization: Replacing thiazole with isoxazole () or incorporating pyrrolidinone () offers avenues to enhance solubility or target affinity.

Biological Activity

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound exhibiting diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H18N2O3S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Key properties include:

  • Molecular Weight : 342.41 g/mol
  • LogP : 5.7 (indicating lipophilicity)
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 4

Synthesis

The synthesis of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been explored in various studies. The compound is typically synthesized through multi-step reactions involving thiazole derivatives and benzodioxane frameworks.

Anticancer Activity

Research indicates that derivatives of benzodioxane exhibit significant anticancer properties. For instance, compounds similar to N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

A notable study demonstrated that a related benzodioxane bisamide compound inhibited the growth of human ovarian carcinoma xenografts in vivo, highlighting the potential of this scaffold in cancer therapy .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activities. A study by Vazquez et al. indicated that certain 1,4-benzodioxane derivatives displayed notable anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests that N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may have therapeutic potential in treating inflammatory conditions.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related benzodioxane compounds suggest efficacy against various bacterial strains. The presence of the thiazole moiety may enhance this activity due to its known biological properties .

Structure-Activity Relationships (SAR)

The structure of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide plays a crucial role in its biological activity. Modifications at specific positions on the benzodioxane or thiazole rings can significantly influence potency and selectivity against target cells. For example:

  • Substitution at the 6-position of the benzodioxane has been correlated with enhanced anti-inflammatory activity.

Case Studies

Several case studies have highlighted the biological efficacy of compounds structurally related to N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide:

StudyCompoundActivityResult
Vazquez et al.Benzodioxane derivativeAnti-inflammatorySignificant reduction in cytokines
CCT251236 StudyBenzodioxane bisamideAnticancerInhibited growth in ovarian carcinoma xenografts
Antimicrobial ScreeningVarious derivativesAntimicrobialEffective against multiple bacterial strains

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